molecular formula C17H20O3 B4580844 3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4580844
M. Wt: 272.34 g/mol
InChI Key: NZESVFUZECANQE-UHFFFAOYSA-N
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Description

3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic benzo[c]chromen-6-one derivative characterized by a fused bicyclic chromenone core with a tetrahydrobenzene ring and substituents at positions 2 (ethyl) and 3 (ethoxy). This structural framework confers unique physicochemical properties, including moderate lipophilicity (logP ~3.2) and a molecular weight of 288.35 g/mol. The ethoxy and ethyl groups enhance steric bulk and electron-donating effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

3-ethoxy-2-ethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-11-9-14-12-7-5-6-8-13(12)17(18)20-16(14)10-15(11)19-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESVFUZECANQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=O)C3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzochromenones, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis generally begins with resorcinol and ethyl 2-cyclohexanecarboxylate.
  • Reaction Conditions : The reaction is often carried out under reflux conditions with catalysts such as ZrCl or CuSO4 to facilitate the formation of the benzochromenone structure.
  • Purification : The final product is purified using techniques like column chromatography to isolate the desired compound from by-products.

Recent studies have indicated that this compound exhibits several biological activities:

  • Phosphodiesterase Inhibition : It has been demonstrated to act as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. The compound showed an IC50 value of 3.67 ± 0.47 μM for PDE2 inhibition, comparable to known inhibitors like BAY 60-7550 .
  • Neuroprotective Effects : In vitro studies on HT-22 neuronal cells revealed that this compound can protect against corticosterone-induced neurotoxicity. It significantly increased cell viability in a dose-dependent manner, suggesting potential applications in neurodegenerative diseases .
  • Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its neuroprotective effects and overall cellular health.

Comparative Biological Activity

A comparative analysis with similar compounds reveals the unique biological profile of this compound:

Compound NameIC50 (μM)Biological Activity
This compound3.67 ± 0.47PDE2 Inhibitor
1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one>100Less active
3-Hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen93.24Moderate PDE Inhibition

Case Studies

  • Neuroprotection in Cell Models : A study conducted on HT-22 cells indicated that treatment with varying concentrations of the compound resulted in increased cell viability compared to control groups exposed to corticosterone . This suggests its potential utility in therapeutic settings for neuroprotection.
  • Inhibition Studies : Another study assessed the binding affinity and inhibitory potential against PDEs using computational modeling techniques alongside experimental validation. The results indicated that the compound binds effectively within the active site of PDE2 enzymes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s C2 ethyl and C3 ethoxy groups differ from analogs with substituents at C1 (e.g., chlorobenzyl in ) or C4 (e.g., methyl in ). Positional variations significantly alter steric and electronic profiles.
  • Lipophilicity : Chlorinated derivatives (e.g., ) exhibit higher logP values (>4.0) compared to the target compound (~3.2), suggesting reduced aqueous solubility but enhanced membrane permeability.
  • Bioactivity : Hydroxy-substituted analogs (e.g., ) show antioxidant and metal-sensing properties, while chlorinated derivatives demonstrate enzyme inhibition (e.g., PDE2 inhibition in ).

Physicochemical Properties

Property Target Compound 3-Hydroxy Analog Chlorobenzyl Derivative
logP 3.2 2.1 4.5
Water Solubility Low Moderate Very low
Fluorescence Not reported λexem: 320/450 nm Not applicable

Q & A

Basic: What are the recommended synthetic routes for 3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

Methodological Answer:
The synthesis typically involves multi-step protocols optimized for regioselectivity and yield:

Core Formation : Use ZrCl₄-catalyzed condensation of resorcinol derivatives with cyclic ketones (e.g., ethyl 2-oxo-cyclohexanecarboxylate) under controlled thermal conditions (85°C, 1 hour) to construct the tetrahydrobenzo[c]chromen-6-one scaffold .

Substituent Introduction : Employ nucleophilic substitution or Mitsunobu reactions to introduce ethoxy and ethyl groups. For example, Williamson ether synthesis using alkyl halides under basic conditions (K₂CO₃, DMF) .

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:
Multi-modal analytical validation is critical:

NMR Spectroscopy :

  • ¹H/¹³C NMR to verify substituent positions and scaffold integrity. For example, the ethoxy group’s methylene protons appear as a triplet at δ ~4.0 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .

X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, particularly for the tetrahydro ring system .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching C₁₉H₂₂O₃) .

Advanced: How can substituent modifications be optimized to enhance biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) strategies include:

Alkyl Chain Variation : Test substituents with 3–5 carbon chains (e.g., pentyl or isopentyl groups) to improve hydrophobic interactions with target proteins. IC₅₀ values for PDE2 inhibition dropped to ~34 µM with optimized chains .

Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) at position 3 to enhance electrophilicity and receptor binding. Fluorescence studies show such groups improve metal ion selectivity (e.g., Fe³⁺ detection) .

Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., PDE2 or cholinesterases). Align results with in vitro enzyme assays for validation .

Advanced: How to resolve contradictions in fluorescence data across experimental conditions?

Methodological Answer:
Address discrepancies via controlled variable analysis :

pH Optimization : Test fluorescence intensity across pH 4–9 (e.g., acetate and phosphate buffers) to identify stability ranges. For example, benzo[c]chromen-6-one derivatives show peak emission at pH 7.4 .

Metal Interference : Use EDTA to chelate competing ions (e.g., Ca²⁺, Mg²⁺) that may quench fluorescence. Validate selectivity with titration assays (e.g., Fe³⁺ vs. Al³⁺) .

Cross-Validation : Compare spectrofluorometry data with alternative methods like UV-Vis or HPLC to confirm reproducibility .

Advanced: How to evaluate compound stability under physiological conditions?

Methodological Answer:
Simulated physiological assays include:

Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., >200°C indicates robustness) .

Oxidative Stress Tests : Expose to H₂O₂ (0.1–1 mM) and quantify intact compound using LC-MS to assess resistance to oxidation .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:
Hierarchical purity validation :

TLC Screening : Use silica gel plates with ethyl acetate/hexane (1:3) to detect impurities (Rf ~0.5 for the target compound) .

HPLC : Employ a C18 column (flow rate 1 mL/min, UV detection at 254 nm) with acetonitrile/water (70:30) to quantify purity (>98%) .

GC-MS : For volatile derivatives, use electron ionization (EI) to confirm absence of low-molecular-weight contaminants .

Advanced: What methodologies characterize metal coordination properties of this compound?

Methodological Answer:
Metal interaction studies involve:

Fluorescence Titration : Add incremental concentrations of metal ions (e.g., Fe³⁺, Cu²⁺) to the compound in ethanol. Measure emission quenching/enhancement (λex = 350 nm, λem = 450 nm) .

Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 1:2 ligand-metal ratios) by varying molar ratios while maintaining total concentration .

DFT Calculations : Model coordination geometries (e.g., octahedral vs. tetrahedral) using Gaussian09 to predict binding sites (e.g., carbonyl oxygen) .

Advanced: How to design SAR studies for PDE2 inhibitory activity?

Methodological Answer:
Systematic SAR protocols :

Substituent Libraries : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, heterocyclic) at positions 2, 3, and 2. Prioritize groups that enhance π-π stacking with PDE2’s hydrophobic pockets .

Enzyme Assays : Measure IC₅₀ using fluorescence-based PDE2 kits (e.g., cAMP/cGMP hydrolysis). For example, derivatives with 5-carbon alkyl chains showed IC₅₀ ~34 µM .

Crystallographic Validation : Co-crystallize active derivatives with PDE2 (PDB: 4HTX) to identify binding motifs (e.g., hydrogen bonds with Tyr827) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.